8-methoxy-3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one
Description
8-Methoxy-3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one (CAS: 370584-56-8) is a synthetic derivative of the 6H-benzo[c]chromen-6-one scaffold, a structural motif prevalent in bioactive molecules. Its molecular formula is C₂₂H₁₈O₅ (molecular weight: 362.381 g/mol), featuring a methoxy group at position 8 and a 4-methoxybenzyloxy substituent at position 3 (Figure 1) . This compound is part of a broader class of alkoxylated benzo[c]chromenones investigated for diverse biological activities, including phosphodiesterase 2 (PDE2) inhibition and estrogen receptor beta (ERβ) agonism .
Properties
IUPAC Name |
8-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O5/c1-24-15-5-3-14(4-6-15)13-26-17-8-10-19-18-9-7-16(25-2)11-20(18)22(23)27-21(19)12-17/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKYSTYUQOGZLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C4=C(C=C(C=C4)OC)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the benzo[c]chromen-6-one core: This can be achieved through cyclization reactions involving appropriate starting materials such as salicylaldehyde derivatives and phenylacetic acids.
Introduction of the methoxy group: Methoxylation can be performed using methanol in the presence of a suitable catalyst.
Attachment of the 4-methoxybenzyl group: This step often involves the use of 4-methoxybenzyl chloride and a base like potassium carbonate in a solvent such as dimethylformamide (DMF).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzo[c]chromen-6-one core, potentially yielding alcohol derivatives.
Substitution: The methoxy and benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Hydroxylated benzo[c]chromen-6-one derivatives.
Reduction: Alcohol derivatives of the benzo[c]chromen-6-one core.
Substitution: Various substituted benzo[c]chromen-6-one derivatives depending on the nucleophile used.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Anticancer Research: Investigated for its potential anticancer properties due to its ability to interact with cellular targets.
Antioxidant Activity: Studied for its antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Industry:
Pharmaceuticals: Potential use in the development of new drugs.
Materials Science: Applications in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 8-methoxy-3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one involves its interaction with various molecular targets. It may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, its anticancer activity could be due to the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkoxy Chain Modifications at Position 3
3-Butoxy-6H-Benzo[c]chromen-6-one (1f) :
- 3-(Pentyloxy)-8-Methoxy Derivative (2f): Molecular Weight: 313.1362 g/mol. Purity: 98.5% (HPLC).
3-(2-(Methylthio)ethoxy)-8-Methoxy Derivative (2i) :
Benzyloxy Substituent Variations
- 3-(2-Methoxybenzyloxy)-8-Methoxy Derivative: CAS: 370582-84-4.
3-((4-Methoxybenzyl)oxy)-4-Methyl Derivative :
Hydroxyl vs. Methoxy Groups
3,8-Dihydroxy-6H-Benzo[c]chromen-6-one :
- 8-Amino-3-Hydroxy Derivative: Application: Key intermediate in steroidal glucocorticoid receptor agonists (SEGRAs). The amino group enhances solubility and synthetic scalability .
Physicochemical and Pharmacokinetic Properties
*Calculated logP values based on substituent hydrophobicity.
Key Research Findings
- PDE2 Inhibition : Alkoxy chain length and lipophilicity are critical. The 3-butoxy derivative (1f) is the most potent, suggesting a balance between chain length and steric effects .
- ERβ Selectivity : Hydroxyl groups at positions 3 and 8 are indispensable. Methoxy or benzyloxy substitutions shift activity to other targets .
- Structural Flexibility : Modifications at position 4 (e.g., methyl groups) or benzyloxy substituents (e.g., bromo derivatives in ) enable tuning for specific applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
